molecular formula C15H26O B14414343 2-Naphthalenemethanol, 1,2,3,5,6,7,8,8a-octahydro-alpha,alpha,8,8a-tetramethyl-, (2R,8R,8aS)- CAS No. 86747-08-2

2-Naphthalenemethanol, 1,2,3,5,6,7,8,8a-octahydro-alpha,alpha,8,8a-tetramethyl-, (2R,8R,8aS)-

Cat. No.: B14414343
CAS No.: 86747-08-2
M. Wt: 222.37 g/mol
InChI Key: KEBVXBNFLKYWDP-KYOSRNDESA-N
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Description

2-Naphthalenemethanol, 1,2,3,5,6,7,8,8a-octahydro-alpha,alpha,8,8a-tetramethyl-, (2R,8R,8aS)- is a complex organic compound with the molecular formula C15H26O. This compound is known for its unique structural features and stereochemistry, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 1,2,3,5,6,7,8,8a-octahydro-alpha,alpha,8,8a-tetramethyl-, (2R,8R,8aS)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process often requires the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction parameters are optimized to maximize yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenemethanol, 1,2,3,5,6,7,8,8a-octahydro-alpha,alpha,8,8a-tetramethyl-, (2R,8R,8aS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or

Properties

CAS No.

86747-08-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15+/m1/s1

InChI Key

KEBVXBNFLKYWDP-KYOSRNDESA-N

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@@]12C)C(C)(C)O

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(C)(C)O

Origin of Product

United States

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